

# Fevipiprant: A Technical Overview of EarlyPhase Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Fevipiprant |           |
| Cat. No.:            | B1672611    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**Fevipiprant** (QAW039) is an oral, selective, and reversible antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] The CRTH2 receptor is a key mediator in type 2 (T2)-high inflammation, a common endotype in asthma, making it a therapeutic target.[3] **Fevipiprant** was developed for the treatment of asthma and other allergic conditions.[4][5] Although later-stage trials led to the discontinuation of its development for asthma, the data from early-phase studies provide valuable insights into the pharmacology of CRTH2 antagonists. This technical guide summarizes the key pharmacokinetic (PK) and pharmacodynamic (PD) findings from early trials of **fevipiprant**.

#### **Mechanism of Action**

Prostaglandin D2 (PGD2) is primarily released by mast cells and plays a crucial role in allergic inflammation. It binds to two receptors: the DP1 receptor and the CRTH2 (or DP2) receptor. The CRTH2 receptor is expressed on key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). Activation of the CRTH2 receptor by PGD2 leads to the recruitment and activation of these cells, promoting the release of inflammatory cytokines like IL-4, IL-5, and IL-13, which drive the pathophysiology of asthma. **Fevipiprant** competitively antagonizes the CRTH2 receptor, thereby inhibiting the downstream inflammatory cascade.





Click to download full resolution via product page

Fevipiprant's Mechanism of Action.

#### **Pharmacokinetics**



Early Phase I studies in healthy volunteers established the pharmacokinetic profile of **fevipiprant** following single and multiple oral doses.

## **Absorption and Distribution**

**Fevipiprant** is absorbed orally, with peak plasma concentrations (Tmax) observed between 1 to 3 hours after dosing. The plasma concentration then declines in a multi-exponential manner.

#### **Metabolism and Elimination**

**Fevipiprant** is metabolized by several uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes to an inactive acyl-glucuronide (AG) metabolite, which is the only major human metabolite. Elimination occurs through both urinary excretion of the parent drug and its AG metabolite. Biliary excretion is also a possible clearance pathway. The apparent terminal half-life (t1/2) is approximately 18 to 20 hours. Steady state is typically achieved within 4 days of once-daily dosing, with less than a two-fold accumulation. Food has been shown to have a minimal impact on the pharmacokinetics of **fevipiprant**.

#### **Pharmacokinetic Parameters in Healthy Volunteers**

The following tables summarize the key pharmacokinetic parameters of **fevipiprant** from a Phase I study in healthy volunteers.

Table 1: Single Ascending Dose Pharmacokinetics of Fevipiprant

| Dose   | Tmax (h)<br>(median) | Cmax (ng/mL)<br>(mean) | AUC (ng·h/mL)<br>(mean) | t1/2 (h) (mean) |
|--------|----------------------|------------------------|-------------------------|-----------------|
| 100 mg | 1.0 - 3.0            | Data not specified     | Data not<br>specified   | 18.6            |
| 300 mg | 1.0 - 3.0            | Data not<br>specified  | Data not<br>specified   | 20.2            |

Data derived from a Phase I study in healthy volunteers.

Table 2: Multiple Ascending Dose Pharmacokinetics of **Fevipiprant** (at Day 7)



| Dosing Regimen     | Tmax (h) (median) | Accumulation Ratio (AUC) (mean) |
|--------------------|-------------------|---------------------------------|
| 100 mg once daily  | 1.0 - 3.0         | 1.3 - 1.4                       |
| 300 mg once daily  | 1.0 - 3.0         | 1.3 - 1.4                       |
| 250 mg twice daily | 1.0 - 3.0         | 1.8                             |

Data derived from a Phase I study in healthy volunteers.

A population PK analysis involving 1281 healthy subjects and asthma patients described **fevipiprant**'s pharmacokinetics using a two-compartment model with first-order absorption and elimination. This analysis also revealed that asthma patients had approximately 37% higher exposure to **fevipiprant** than healthy subjects.

# Experimental Protocols of Key Early Trials Phase I Studies in Healthy Volunteers

- Design: These were randomized, placebo-controlled, single and multiple ascending dose studies.
- Population: Healthy adult volunteers. A total of 48 subjects participated in one of the initial Phase I trials.
- Dosing: Single oral doses ranged from 10 to 300 mg. Multiple-dose regimens included 100 mg and 300 mg once daily, and 250 mg twice daily for 7 days. Doses up to 500 mg per day were evaluated.
- Methodology: Serial blood and urine samples were collected to determine the
  pharmacokinetic parameters of fevipiprant and its acyl-glucuronide metabolite. Safety and
  tolerability were assessed through monitoring of adverse events, vital signs, ECGs, and
  clinical laboratory tests.

#### Phase IIa Study in Eosinophilic Asthma

Design: A randomized, double-blind, placebo-controlled trial.



- Population: 61 patients with moderate-to-severe persistent asthma and evidence of sputum eosinophilia (≥2%).
- Dosing: Fevipiprant 225 mg orally twice daily or placebo for 12 weeks.
- Methodology: The primary endpoint was the change in sputum eosinophil percentage.
   Bronchial biopsies were also performed to assess submucosal eosinophil counts.

#### **Phase IIb Dose-Ranging Study**

- Design: A randomized, double-blind, placebo-controlled, multicenter study.
- Population: Adult patients with allergic asthma uncontrolled on low-dose inhaled corticosteroids (ICS).
- Dosing: A wide range of once-daily (1 mg to 450 mg) and twice-daily (2 mg to 150 mg) doses
  of fevipiprant were compared against placebo and montelukast (10 mg once daily) for 12
  weeks. All patients were maintained on inhaled budesonide.
- Methodology: The primary endpoint was the change in pre-dose forced expiratory volume in 1 second (FEV1) at week 12.





Click to download full resolution via product page

Typical Phase II Clinical Trial Workflow.



# **Pharmacodynamics**

Early-phase trials demonstrated **fevipiprant**'s ability to modulate the inflammatory processes characteristic of allergic asthma.

#### **Anti-inflammatory Effects**

A key pharmacodynamic effect of **fevipiprant** is the reduction of eosinophilic airway inflammation. In a Phase IIa study, patients with moderate-to-severe asthma and sputum eosinophilia (≥2%) were treated with **fevipiprant** 225 mg twice daily for 12 weeks.

Table 3: Effect of Fevipiprant on Sputum Eosinophils

| Treatment Group             | Baseline Sputum<br>Eosinophils<br>(Geometric Mean<br>%) | Week 12 Sputum Eosinophils (Geometric Mean %) | Fold Reduction vs.<br>Placebo |
|-----------------------------|---------------------------------------------------------|-----------------------------------------------|-------------------------------|
| Fevipiprant (225 mg<br>BID) | 5.4                                                     | 1.1                                           | 3.5-fold greater decrease     |
| Placebo                     | 4.6                                                     | 3.9                                           | -                             |

Data from a Phase IIa study in patients with eosinophilic asthma.

This study also showed a reduction in bronchial submucosal eosinophil numbers in biopsy samples for the **fevipiprant** group compared to placebo.

#### **Effects on Lung Function and Symptoms**

The effects of **fevipiprant** on lung function have been evaluated in Phase II studies. In a dose-ranging study involving patients with allergic asthma uncontrolled on low-dose ICS, **fevipiprant** produced a statistically significant improvement in the pre-dose FEV1 at week 12. The optimal total daily dose was identified as 150 mg. However, in this study, no significant impact on other efficacy endpoints, such as asthma symptom control, was observed. Another Phase II study in patients with mild-to-moderate uncontrolled allergic asthma did not show a significant difference in trough FEV1 or Asthma Control Questionnaire (ACQ) scores for the overall population. However, a subgroup analysis of patients with more severe airflow limitation (FEV1



<70% of predicted) did show significant improvements in both trough FEV1 and ACQ7 scores with **fevipiprant** treatment.



Click to download full resolution via product page

Relationship between PK and PD of Fevipiprant.

## **Safety and Tolerability**

Across early-phase trials, **fevipiprant** was generally well-tolerated at single and multiple oral doses up to 500 mg per day. The incidence of adverse events was not dose-dependent and was similar between **fevipiprant** and placebo groups. Most adverse events were mild to moderate in severity, with headache and nasal congestion being among the most common. No serious adverse events or deaths were reported in the initial Phase I studies.

#### Conclusion



Early clinical trials established a clear pharmacokinetic and pharmacodynamic profile for **fevipiprant**. It demonstrated a predictable pharmacokinetic profile with an approximate 20-hour half-life, supporting once-daily dosing. Pharmacodynamically, **fevipiprant** showed a consistent and significant effect on reducing eosinophilic airway inflammation, a key driver of asthma pathology. While the link to clinical efficacy in broader asthma populations proved challenging in later-stage trials, the data from these foundational studies underscore the potential of CRTH2 antagonism to modulate T2 inflammation and provide a valuable knowledge base for the continued development of therapeutics targeting this pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Fevipiprant in the treatment of asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term safety and exploratory efficacy of fevipiprant in patients with inadequately controlled asthma: the SPIRIT randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Fevipiprant: A Technical Overview of Early-Phase Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672611#pharmacokinetics-and-pharmacodynamics-of-fevipiprant-in-early-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com